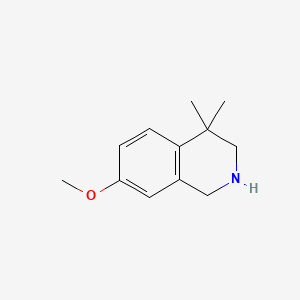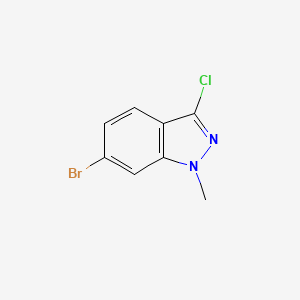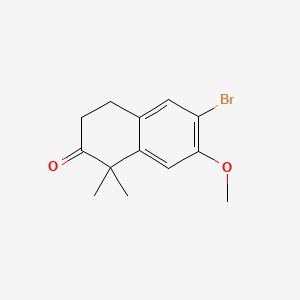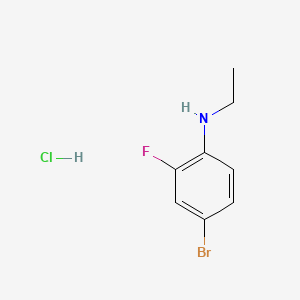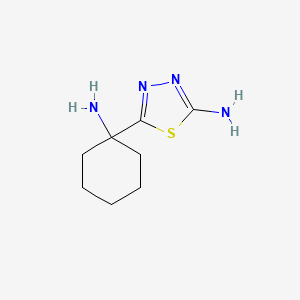
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine
Vue d'ensemble
Description
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with a tetrahydrofuran moiety and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with tetrahydrofuran derivatives under controlled conditions. One common method includes the alkylation of piperidine with tetrahydrofuran-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sulfonates, aprotic solvents like DMF or THF.
Major Products Formed:
Oxidation: N-oxides, carbonyl compounds.
Reduction: Reduced amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, altering their activity and resulting in various biological effects .
Comparaison Avec Des Composés Similaires
N-Methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine: Similar structure but with a different position of the tetrahydrofuran moiety.
N-Methyl-(tetrahydrofuran-3-ylmethyl)amine: Lacks the piperidine ring, making it structurally simpler.
N-Methyl-N-(tetrahydrofuran-3-ylmethyl)amine: Similar structure but with a different substitution pattern.
Uniqueness: N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
IUPAC Name |
N-methyl-N-(oxolan-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12(10-4-7-13-8-10)9-2-5-11-6-3-9/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJZJSFFKWTYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
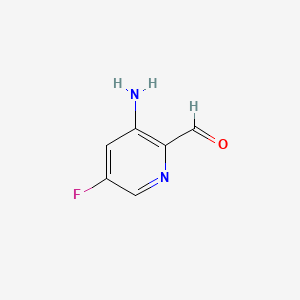

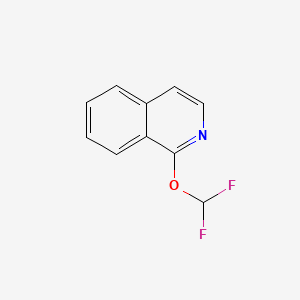

![3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B572826.png)
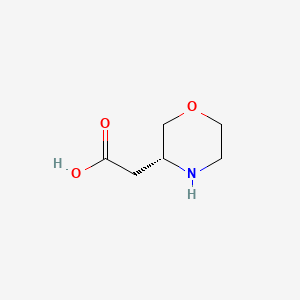
![4-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B572829.png)
